molecular formula C12H18N4OS B2554457 3-(isopentylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 895006-77-6

3-(isopentylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No. B2554457
CAS RN: 895006-77-6
M. Wt: 266.36
InChI Key: SVHYZPBBATZALJ-UHFFFAOYSA-N
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Description

The [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a class of compounds that have been studied for their potential applications in various fields . They are characterized by a triazole ring fused with a pyrimidinone ring.


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-ones has been reported in the literature . One method involves the reaction of diastereochemically varied norbornene-condensed 2-thioxopyrimidin-4-ones with variously functionalized hydrazonoyl chlorides . This results in regioselectively angular norbornene-based [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-ones .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-ones has been confirmed by single crystal X-ray crystallography . The structure is characterized by an angular norbornene base .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-ones have been studied . A notable reaction is the thermal retro Diels–Alder (RDA) reaction, which results in the target compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-ones is not well understood and may vary depending on the specific compound and its biological target. Some compounds in this class have been studied as potential CDK2 inhibitors .

properties

IUPAC Name

5,6-dimethyl-3-(3-methylbutylsulfanyl)-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4OS/c1-7(2)5-6-18-12-15-14-11-13-10(17)8(3)9(4)16(11)12/h7H,5-6H2,1-4H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHYZPBBATZALJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NN=C2SCCC(C)C)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(isopentylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

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